molecular formula C12H13F2NO3 B1458787 Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate CAS No. 1858251-27-0

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Cat. No. B1458787
M. Wt: 257.23 g/mol
InChI Key: IEAYIQKWQBLNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 1858251-27-0 . It has a molecular weight of 257.24 and its IUPAC name is methyl 2,5-difluoro-4-morpholinobenzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antioxidant Properties

  • QSAR-analysis of derivatives similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate showed that antioxidant activity increases with decreasing molecular volume, lipophilicity, polarisation, and increasing the magnitude of the dipole moment (І. Drapak et al., 2019).

Synthesis and Drug Precursor Applications

  • Linezolid and its synthetic precursors, closely related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, were studied using nuclear magnetic resonance spectroscopy and mass spectrometry (E. Wielgus et al., 2015).
  • The compound was involved in the synthesis of a neurokinin-1 receptor antagonist (T. Harrison et al., 2001).

Antimicrobial and Hemolytic Activities

  • Derivatives of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate exhibited antimicrobial and hemolytic activities (Samreen Gul et al., 2017).

Anti-Cancer Agent Development

  • A study aimed at synthesizing a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting over-expression of NAD(P)H: quinone oxidoreductase in solid tumours, involved the use of a derivative of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (Mohammed Yaqob Shareef & Noor Mohammed Yaqob Shareef, 2021).

Antimicrobial Activity of Derivatives

  • Morpholine-containing 2-R-phenyliminothiazole derivatives, similar to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, demonstrated promising antibacterial and antifungal effects (H. Yeromina et al., 2019).

Miscellaneous Applications

  • Compounds related to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate have been explored for applications such as DNA binding, hypoglycemic and anti-inflammatory activities, and as xanthine oxidase inhibitors (C. Brodie et al., 2004), (S. Karumanchi et al., 2019), (A. Šmelcerović et al., 2013).

Safety And Hazards

The compound is classified as a toxic solid, organic, N.O.S . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAYIQKWQBLNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.